molecular formula C20H18NO4.Cl<br>C20H18ClNO4 B1666800 Berberine chloride CAS No. 633-65-8

Berberine chloride

Cat. No. B1666800
Key on ui cas rn: 633-65-8
M. Wt: 371.8 g/mol
InChI Key: VKJGBAJNNALVAV-UHFFFAOYSA-M
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Patent
US08188109B2

Procedure details

To a solution of berberine hydrochloride (3,718 g, 10 mmol) in pyridine (30 mL) was added portionwise sodium borohydride (450 mg, 12 mmol) and the mixture was stirred at room temperature for 30 min. More sodium borohydride (380 mg, 10 mmol) was added and stirring was continued for 1 h. The reduction was monitored by TLC (DCM-ethyl acetate-methanol 4:4:2). The mixture was poured onto ice water. The precipitate was filtered, the residue washed with water and then dried under vacuum over calcium chloride to give 2.860 g of title compound in about 85 % yield.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two
Name
DCM ethyl acetate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][N+:7]3[CH2:20][CH2:19][C:18]4[C:13](=[CH:14][C:15]5[O:23][CH2:22][O:21][C:16]=5[CH:17]=4)[C:8]=3[CH:9]=2)[C:4]=1[O:24][CH3:25].[Cl-].[BH4-].[Na+].C(Cl)Cl.C(OCC)(=O)C.CO>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[CH:9]=[C:8]3[N:7]([CH2:20][CH2:19][C:18]4[CH:17]=[C:16]5[O:21][CH2:22][O:23][C:15]5=[CH:14][C:13]=43)[CH2:6][C:5]=2[C:4]=1[O:24][CH3:25] |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[Cl-]
Name
Quantity
450 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
380 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
DCM ethyl acetate methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.C(C)(=O)OCC.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
the residue washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum over calcium chloride

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=CC2=C(C1OC)CN3CCC=4C=C5C(=CC4C3=C2)OCO5
Measurements
Type Value Analysis
AMOUNT: MASS 2.86 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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